Fluazinam

Descripción general

Descripción

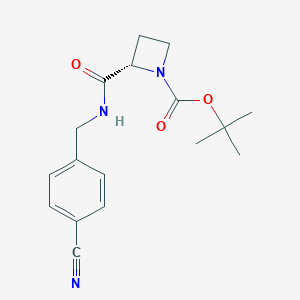

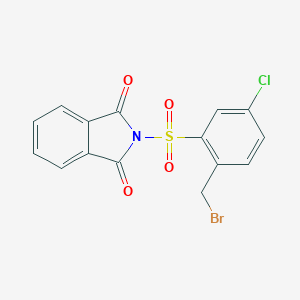

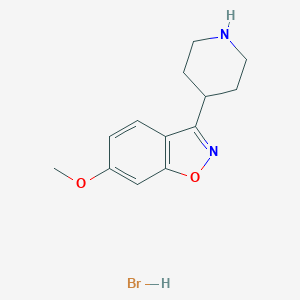

Fluazinam es un fungicida de amplio espectro ampliamente utilizado en la agricultura. Pertenece a la clase química de las diarylaminas y se clasifica específicamente como una arilaminopiridina. El nombre químico de this compound es 3-cloro-N-(3-cloro-2,6-dinitro-4-trifluorometilfenil)-5-trifluorometil-2-piridinamina . Fue descrito por primera vez en 1992 y desarrollado por investigadores de la empresa japonesa Ishihara Sangyo Kaisha .

Mecanismo De Acción

Fluazinam ejerce sus efectos antifúngicos a través de un modo de acción único que involucra múltiples vías. Induce estrés oxidativo en las células fúngicas al desencadenar la acumulación de especies reactivas de oxígeno (ROS) y activar las caspasas, lo que lleva a daño celular y muerte celular eventual . Además, this compound provoca la permeabilización de la membrana fúngica y la carbonilación de proteínas, lo que exacerba aún más el estrés oxidativo y acelera la muerte celular . Este enfoque multifacético reduce el riesgo de desarrollo de resistencia .

Análisis Bioquímico

Biochemical Properties

Fluazinam plays a crucial role in biochemical reactions by uncoupling oxidative phosphorylation pathways. This fungicide interacts with various enzymes and proteins involved in cellular respiration. Specifically, this compound inhibits the activity of mitochondrial complex I, leading to the disruption of the electron transport chain and a decrease in adenosine triphosphate production. This interaction results in the accumulation of reactive oxygen species, causing oxidative stress and cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, this compound promotes the production of metabolites and antioxidants, enhances membrane integrity, and adjusts the redox status of treated plants. These effects lead to improved physiological status and increased yield traits. Additionally, this compound-treated plants exhibit ultrastructural changes, such as an increase in chloroplast starch granules, a giant nucleus, and an elevated number of mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with mitochondrial complex I, leading to enzyme inhibition. By disrupting the electron transport chain, this compound causes a decrease in adenosine triphosphate production and an increase in reactive oxygen species. This oxidative stress results in cellular damage and ultimately cell death. This compound’s ability to uncouple oxidative phosphorylation pathways is central to its fungitoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits long-term effects when applied as a protectant prior to disease onset. Its stability and degradation in various environments, such as crops, water, and soil, have been studied. This compound residues have been detected in these environments, posing potential risks to environmental and human safety. Long-term exposure to this compound can lead to dermatitis and occupational asthma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound does not cause toxic effects on tested plants at recommended doses. Higher doses can lead to temporary declines in shoot weights and lengths. In animal models, this compound’s toxic or adverse effects at high doses have not been extensively studied, but its classification as a low-toxicity fungicide suggests minimal adverse effects at recommended dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative phosphorylation. By inhibiting mitochondrial complex I, this compound disrupts the electron transport chain and decreases adenosine triphosphate production. This disruption affects metabolic flux and metabolite levels, leading to oxidative stress and cellular damage. This compound’s interaction with enzymes and cofactors in these pathways is central to its fungitoxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. This compound’s ability to penetrate plant tissues and reach target sites is crucial for its effectiveness as a fungicide. Its distribution within cells and tissues influences its activity and function .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on mitochondrial complex I. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity. This compound’s localization within the mitochondria is central to its mechanism of action and fungitoxicity .

Métodos De Preparación

Análisis De Reacciones Químicas

Fluazinam experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.

Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Fluazinam tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las diarylaminas y las arilaminopiridinas.

Comparación Con Compuestos Similares

Fluazinam es único entre los fungicidas debido a su actividad de amplio espectro y baja toxicidad para los mamíferos. Los compuestos similares incluyen:

Clorothalonil: Otro fungicida de amplio espectro con un modo de acción diferente.

Mancozeb: Un fungicida que funciona inhibiendo la actividad enzimática en las células fúngicas.

Azoxystrobin: Un fungicida que inhibe la respiración mitocondrial en los hongos.

This compound destaca por su modo de acción único y su eficacia contra una amplia gama de patógenos fúngicos .

Propiedades

IUPAC Name |

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCGKGPEKUCDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl2F6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032551 | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2] | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.259 g/mL at 25 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C | |

| Record name | Fluazinam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow crystals | |

CAS No. |

79622-59-6 | |

| Record name | Fluazinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79622-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazinam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079622596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinamine, 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P91PCK33Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-117 °C | |

| Record name | FLUAZINAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.